2-(4-ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Physicochemical Properties Drug-likeness SAR

2-(4-Ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 921839-71-6) is a synthetic small molecule characterized by a pyridazine core functionalized with an ethylsulfonyl group, linked via an acetamide bridge to a 4-ethoxyphenyl moiety. It has the molecular formula C22H23N3O4S and a molecular weight of 425.5 g/mol.

Molecular Formula C22H23N3O4S
Molecular Weight 425.5
CAS No. 921839-71-6
Cat. No. B2796075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide
CAS921839-71-6
Molecular FormulaC22H23N3O4S
Molecular Weight425.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)CC
InChIInChI=1S/C22H23N3O4S/c1-3-29-19-11-5-16(6-12-19)15-21(26)23-18-9-7-17(8-10-18)20-13-14-22(25-24-20)30(27,28)4-2/h5-14H,3-4,15H2,1-2H3,(H,23,26)
InChIKeyFBYOGQJWQMZOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 921839-71-6): Chemical Profile and Research Sourcing Considerations


2-(4-Ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide (CAS 921839-71-6) is a synthetic small molecule characterized by a pyridazine core functionalized with an ethylsulfonyl group, linked via an acetamide bridge to a 4-ethoxyphenyl moiety [1]. It has the molecular formula C22H23N3O4S and a molecular weight of 425.5 g/mol [1]. The compound is primarily supplied as a research chemical with a typical purity specification of 95% and is intended for use in in vitro screening, assay development, and structure-activity relationship (SAR) studies [1]. As of the time of this analysis, no published, peer-reviewed primary literature reporting quantitative biological activity data for this specific compound has been identified; the available information is largely derived from vendor technical datasheets and chemical database entries.

Primary UseIn vitro screening, assay development, SAR studies
Evidence BasisVendor data only; no published peer-reviewed activity
Chemotype ContextPyridazine-ethylsulfonyl acetamide scaffold probe

Why 2-(4-Ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide Cannot Be Casually Substituted in Screening Campaigns


In-class pyridazine sulfonamide/acetamide analogs cannot be interchanged without quantitative verification because even minor structural modifications—such as substitution on the phenyl ring or variation in the sulfonyl group—can drastically alter target engagement profiles, selectivity, and physicochemical properties . The specific 4-ethoxy substitution on the phenylacetamide moiety distinguishes this compound from close analogs bearing 4-fluoro, 3,4-dimethoxy, or benzylthio groups, each of which has been associated with distinct putative activity profiles ranging from kinase inhibition to antimicrobial mechanisms in vendor-level descriptions . Furthermore, the pyridazine core with an ethylsulfonyl substituent differentiates it from pyrazolo[1,5-b]pyridazine-based molecules like GW-406381, a known COX-2 inhibitor with markedly different pharmacology and selectivity . Without direct comparative data, assumptions of functional equivalence between these analogs are scientifically unsound.

Phenyl ring substitution4-ethoxy, 4-fluoro, or 3,4-dimethoxy groups may shift target engagement and selectivity profiles.
Core scaffold divergenceMonocyclic pyridazine vs. fused pyrazolo-pyridazine (e.g., GW-406381) may reflect different pharmacology.
Data availabilityVendor annotations only; direct comparative data absent. Functional equivalence cannot be assumed.

Quantitative Differentiation Evidence for 2-(4-Ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Fluorophenyl Analog

The target compound (MW 425.5 g/mol, C22H23N3O4S) [1] exhibits a higher molecular weight and a different hydrogen-bonding profile compared to the 4-fluorophenyl analog N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide (MW 399.44 g/mol, C20H18FN3O3S) . The replacement of the 4-ethoxyphenyl group with a 4-fluorophenyl group reduces the molecular weight by approximately 26 Da and removes the ether oxygen, which can alter hydrogen bond acceptor capacity and lipophilicity.

MW Comparison
Reported
425.5 g/mol vs. 399.44 g/mol
(Δ +26.06 Da)
Distinct chemical entity; ethoxy group may alter pharmacokinetic properties if advanced.
Calculated from molecular formulas; no assay data.
Physicochemical Properties Drug-likeness SAR

Core Scaffold Differentiation: Pyridazine vs. Pyrazolo[1,5-b]pyridazine (GW-406381)

The target compound features a simple pyridazine core with an ethylsulfonyl substituent, whereas GW-406381 (2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine) contains a fused pyrazolo-pyridazine bicyclic system . GW-406381 is a highly selective COX-2 inhibitor with an IC50 of approximately 7.9 nM against COX-2 (enzyme inhibition assay) and ~30,000-fold selectivity over COX-1 [1]. The target compound's monocyclic pyridazine scaffold has no published COX inhibition data, suggesting a fundamentally different pharmacological profile.

Scaffold Comparison
Class-level inference
Monocyclic pyridazine (target) vs. fused pyrazolo[1,5-b]pyridazine (GW-406381)
No COX-2 inhibition data for target; distinct pharmacological profile likely.
GW-406381 is a selective COX-2 inhibitor (IC50 ~7.9 nM). Target may suit kinase/protease screening.
Scaffold Hopping COX-2 Inhibition Selectivity

Phenyl Ring Substitution Comparison: 4-Ethoxy vs. 3,4-Dimethoxy Analog

The target compound bears a single 4-ethoxy substituent on the phenylacetamide ring, whereas the closely related analog 2-(3,4-dimethoxyphenyl)-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide (CAS 921587-10-2) carries two methoxy groups at positions 3 and 4, resulting in a different electron density and steric profile on the aromatic ring [1]. This analog is annotated in vendor databases as a potential kinase inhibition scaffold [1]. Both compounds share the same pyridazine-ethylsulfonyl core, making the phenyl substitution the primary structural variable.

Substitution Pattern
Reported
4-ethoxy (target) vs. 3,4-dimethoxy (CAS 921587-10-2)
Different H-bond geometry; may affect binding pocket complementarity.
ΔMW +16 Da for dimethoxy analog; no direct biological comparison available.
Structure-Activity Relationship Electron Donating Groups Kinase Inhibition

Purity Specification: 95% Baseline for Research-Grade Procurement

Vendor specifications indicate that 2-(4-ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide is typically supplied at 95% purity [1]. This is a standard research-grade purity level consistent with many screening compounds. For comparison, the COX-2 inhibitor GW-406381 is commercially available at 99% purity from certain suppliers . For procurement, the 95% purity specification should be considered adequate for primary screening but may not be sufficient for biophysical assays (e.g., SPR, ITC) or co-crystallization studies where higher purity (>98%) is recommended.

Purity Specification
Reported
95% (target) vs. 99% (GW-406381 from specific vendor)
Adequate for primary screening; higher purity recommended for biophysical assays.
Verify purity by HPLC or request CoA before quantitative biophysical studies.
Chemical Purity Reproducibility Assay Quality Control

Recommended Application Scenarios for 2-(4-Ethoxyphenyl)-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)acetamide Based on Available Evidence


Kinase or Protease Inhibitor Primary Screening Using Pyridazine-Acetamide Chemotype

Based on vendor-level annotations suggesting activity against kinases (e.g., EGFR) and proteases, this compound can serve as a starting point for primary screening assays targeting enzymes known to be inhibited by sulfonyl-pyridazine-acetamide chemotypes [1]. The 4-ethoxyphenyl group provides a distinct steric and electronic profile compared to the 4-fluorophenyl and 3,4-dimethoxyphenyl analogs, enabling comparative SAR analysis across a focused library of related compounds.

Comparative Scaffold Evaluation vs. Pyrazolo-Pyridazine COX-2 Inhibitors

Given the absence of COX-2 inhibition data for this compound, it is suitable as a negative control or selectivity comparator in COX-2 screening panels against GW-406381 [1]. The monocyclic pyridazine core may confer distinct selectivity profiles that could be advantageous if novel anti-inflammatory agents with reduced COX-2 dependence are sought.

Physicochemical Property Profiling and In Vitro ADME Assessment

The molecular weight (425.5 g/mol) and the presence of the ethoxy group suggest moderate lipophilicity that may be suitable for cell permeability studies. Researchers can use this compound to experimentally determine LogD, aqueous solubility, and microsomal stability, and compare these values against the fluorophenyl analog (MW 399.44) to quantify the impact of the ethoxy substitution on drug-like properties [1].

Quality Control and Purity Verification in Assay Development

With a vendor-specified purity of 95%, this compound is appropriate for use in biochemical assays where minor impurities do not significantly interfere with readouts (e.g., fluorescence-based enzymatic assays). For higher-stringency applications such as SPR or X-ray crystallography, independent purity verification by HPLC-MS is strongly recommended before use.

Application
Selection Property
Validation Focus
Kinase/protease inhibitor screening
Pyridazine-acetamide chemotype
SAR with 4-ethoxy, 4-fluoro, and 3,4-dimethoxy analogs
COX-2 selectivity comparator
Monocyclic pyridazine core
Selectivity profiling against GW-406381
In vitro ADME profiling
4-Ethoxy substitution effect
LogD, solubility, microsomal stability assessment
Biochemical assay quality control
Research-grade purity specification
Purity confirmation before quantitative biophysical assays
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